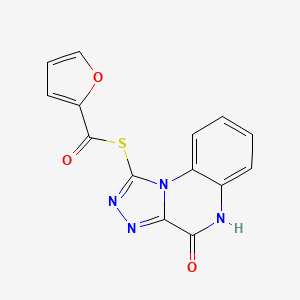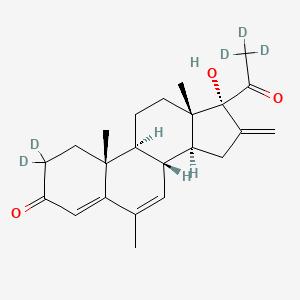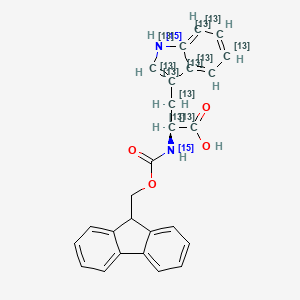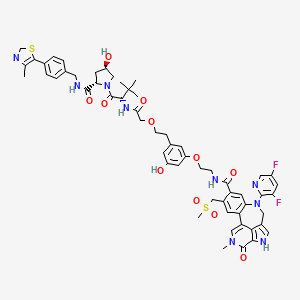
SARS-CoV-2-IN-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-31 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a class of inhibitors designed to target specific proteins or enzymes critical for the virus’s replication and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-31 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the creation of the core chemical structure of the compound through a series of reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed, allowing for continuous production and better control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-31 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can result in various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-31 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological studies to understand its interactions with viral proteins and its potential as an antiviral agent.
Medicine: this compound is being investigated for its therapeutic potential in treating COVID-19 by inhibiting viral replication.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-31 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to the active site of viral enzymes, such as the main protease (Mpro), inhibiting their activity and thereby blocking the replication of the virus. This inhibition prevents the processing of viral polyproteins, which are essential for the virus’s life cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: Another antiviral that inhibits the replication of the virus by inducing mutations in the viral RNA.
Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2, similar to SARS-CoV-2-IN-31.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. Its distinct chemical structure allows for a more effective inhibition of the viral enzyme compared to other similar compounds, making it a promising candidate for further development as an antiviral agent.
Eigenschaften
Molekularformel |
C29H28N4O2 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
4-[(4-ethylphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H28N4O2/c1-4-21-15-17-22(18-16-21)27(25-19(2)30-32(28(25)34)23-11-7-5-8-12-23)26-20(3)31-33(29(26)35)24-13-9-6-10-14-24/h5-18,27,30-31H,4H2,1-3H3 |
InChI-Schlüssel |
YPKXRSPBOUKQJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
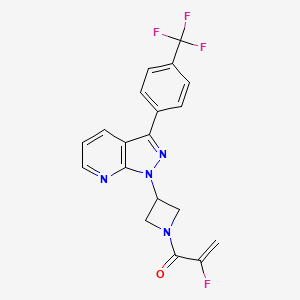


![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
